molecular formula C11H14N2O3S B12225838 4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B12225838
M. Wt: 254.31 g/mol
InChI Key: WKTRERGMSUXENN-UHFFFAOYSA-N
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Description

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.3055 . This compound features a pyridine ring substituted with an azetidine moiety linked through an ether bond, and a cyclopropanesulfonyl group attached to the azetidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring’s strain-driven reactivity also contributes to its unique interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidines: Similar four-membered heterocycles with different substituents.

    Pyridine Derivatives: Compounds with various functional groups attached to the pyridine ring.

    Cyclopropanesulfonyl Compounds: Molecules featuring the cyclopropanesulfonyl group attached to different scaffolds.

Uniqueness

4-{[1-(Cyclopropanesulfonyl)azetidin-3-yl]oxy}pyridine is unique due to its combination of a pyridine ring, azetidine moiety, and cyclopropanesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-(1-cyclopropylsulfonylazetidin-3-yl)oxypyridine

InChI

InChI=1S/C11H14N2O3S/c14-17(15,11-1-2-11)13-7-10(8-13)16-9-3-5-12-6-4-9/h3-6,10-11H,1-2,7-8H2

InChI Key

WKTRERGMSUXENN-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)OC3=CC=NC=C3

Origin of Product

United States

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